(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Overview
Description
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and an acrylonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
- Membrane Perturbation : Results from cytoplasmic membrane permeabilization assays suggest that it disrupts bacterial cell membranes . This perturbation allows the compound to penetrate the cell.
- Intracellular Effects : Additionally, DNA-binding assays indicate an intracellular mode of action . It may interfere with DNA replication or transcription.
Mode of Action
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and chloroacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of (Z)-3-Amino-3-(4-methoxyphenyl)acrylonitrile.
Oxidation: Formation of (Z)-3-Chloro-3-(4-hydroxyphenyl)acrylonitrile.
Reduction: Formation of (Z)-3-Chloro-3-(4-methoxyphenyl)propylamine.
Scientific Research Applications
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
- (Z)-3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- (E)-3-(4-Methoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its analogs. This chloro group allows for specific substitution reactions that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFNAAMKVRGRG-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C#N)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.